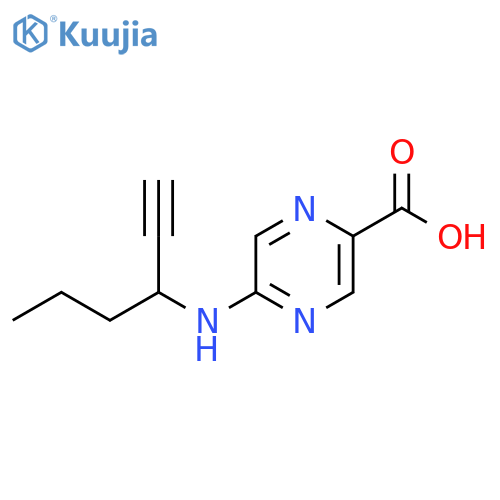

Cas no 1696955-59-5 (5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid)

1696955-59-5 structure

商品名:5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid

5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid

- 5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

- EN300-1448960

- 1696955-59-5

-

- インチ: 1S/C11H13N3O2/c1-3-5-8(4-2)14-10-7-12-9(6-13-10)11(15)16/h2,6-8H,3,5H2,1H3,(H,13,14)(H,15,16)

- InChIKey: SHRNDMAZPISZHB-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CN=C(C=N1)NC(C#C)CCC)=O

計算された属性

- せいみつぶんしりょう: 219.100776666g/mol

- どういたいしつりょう: 219.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1448960-0.1g |

5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |

1696955-59-5 | 0.1g |

$1244.0 | 2023-05-23 | ||

| Enamine | EN300-1448960-2.5g |

5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |

1696955-59-5 | 2.5g |

$2771.0 | 2023-05-23 | ||

| Enamine | EN300-1448960-5.0g |

5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |

1696955-59-5 | 5g |

$4102.0 | 2023-05-23 | ||

| Enamine | EN300-1448960-10.0g |

5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |

1696955-59-5 | 10g |

$6082.0 | 2023-05-23 | ||

| Enamine | EN300-1448960-250mg |

5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |

1696955-59-5 | 250mg |

$840.0 | 2023-09-29 | ||

| Enamine | EN300-1448960-10000mg |

5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |

1696955-59-5 | 10000mg |

$3929.0 | 2023-09-29 | ||

| Enamine | EN300-1448960-50mg |

5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |

1696955-59-5 | 50mg |

$768.0 | 2023-09-29 | ||

| Enamine | EN300-1448960-0.05g |

5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |

1696955-59-5 | 0.05g |

$1188.0 | 2023-05-23 | ||

| Enamine | EN300-1448960-1.0g |

5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |

1696955-59-5 | 1g |

$1414.0 | 2023-05-23 | ||

| Enamine | EN300-1448960-0.5g |

5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |

1696955-59-5 | 0.5g |

$1357.0 | 2023-05-23 |

5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

1696955-59-5 (5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量